molecular formula C24H22Cl2N2O2 B5114937 N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride

Cat. No.: B5114937
M. Wt: 441.3 g/mol
InChI Key: NWYYRBKCQVBJED-UHFFFAOYSA-N
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Description

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules.

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2.ClH/c1-16-13-24(21-14-20(28-2)11-12-23(21)26-16)27-18-7-9-19(10-8-18)29-15-17-5-3-4-6-22(17)25;/h3-14H,15H2,1-2H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYRBKCQVBJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with methoxy and chlorophenyl groups makes it a versatile compound for various applications.

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